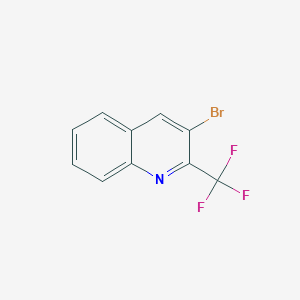

3-Bromo-2-(trifluoromethyl)quinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-2-(trifluoromethyl)quinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5BrF3N/c11-7-5-6-3-1-2-4-8(6)15-9(7)10(12,13)14/h1-5H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFQYVTJWJFUYCH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=N2)C(F)(F)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5BrF3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

synthesis of 3-bromo-2-(trifluoromethyl)quinoline

An In-depth Technical Guide to the Synthesis of 3-Bromo-2-(trifluoromethyl)quinoline

Executive Summary

The this compound scaffold is a highly valuable building block in contemporary medicinal chemistry and materials science. The presence of a trifluoromethyl group at the C-2 position often enhances metabolic stability, lipophilicity, and binding affinity of derivative compounds, while the bromine atom at the C-3 position provides a versatile synthetic handle for further molecular elaboration via cross-coupling reactions.[1][2] This guide provides a detailed examination of the most robust and scientifically sound methodologies for the synthesis of this target compound. We will delve into two primary strategic approaches: a multi-step synthesis commencing from a quinolin-4-one precursor and a classical Sandmeyer reaction pathway. This document emphasizes the underlying chemical principles, provides detailed experimental protocols, and offers expert insights into the practical application of these synthetic routes.

Strategic Overview: Navigating the Synthesis

The presents a distinct regiochemical challenge. The quinoline nucleus itself has complex reactivity towards electrophiles; under acidic conditions, protonation of the nitrogen deactivates the pyridine ring, directing substitution to the benzene ring, primarily at the 5- and 8-positions.[3] Compounding this is the powerful electron-withdrawing nature of the trifluoromethyl (CF₃) group at C-2, which further deactivates the entire heterocyclic system towards electrophilic attack. Therefore, direct bromination of 2-(trifluoromethyl)quinoline is not a regioselective or efficient strategy.

Two more nuanced and reliable strategies are presented herein:

-

Strategy A: Synthesis via Bromination of a 2-(Trifluoromethyl)quinolin-4-one Intermediate. This is the most well-documented and reliable approach. It involves building the quinoline core as a quinolin-4-one, which strategically activates the C-3 position for electrophilic bromination, followed by removal of the C-4 oxygen.

-

Strategy B: Synthesis via Sandmeyer Reaction of 3-Amino-2-(trifluoromethyl)quinoline. This classical approach is highly effective for converting an amino group to a bromo group.[4][5] However, its viability is entirely dependent on the successful synthesis of the 3-amino precursor, which is challenging due to the aforementioned regioselectivity issues in functionalizing the pyridine ring.

This guide will focus primarily on Strategy A, providing a complete, step-by-step workflow. Strategy B will be discussed as a valid alternative, with a focus on the critical Sandmeyer step itself.

Strategy A: The Quinolin-4-one Pathway

This strategy leverages the inherent reactivity of the quinolin-4-one tautomer to control the site of bromination. The overall workflow involves the initial construction of a suitable quinolin-4-one, regioselective bromination at the C-3 position, conversion of the C-4 carbonyl to a halide, and final dehalogenation.

Step 1: Synthesis of 2-(Trifluoromethyl)quinolin-4-one

The foundational step is the construction of the quinoline ring, commonly achieved through the Gould-Jacobs reaction.[6] This involves the reaction of an aniline with a diethyl malonate derivative, followed by a high-temperature thermal cyclization.

-

Causality & Expertise: The Gould-Jacobs reaction is a robust method for creating the 4-quinolone core. The initial reaction forms an anilinomethylene malonic ester intermediate. The subsequent thermal cyclization, often performed in a high-boiling solvent like Dowtherm A, proceeds via an electrophilic cyclization onto the aniline ring, followed by elimination of ethanol to yield the quinolone product. Using Eaton's reagent (P₂O₅ in methanesulfonic acid) can often achieve this cyclization under milder conditions.[6]

Step 2: Regioselective Bromination of 2-(Trifluoromethyl)quinolin-4-one

This is the key strategic step. The quinolin-4-one exists in tautomeric equilibrium with its 4-hydroxyquinoline form. The electron-donating nature of the hydroxyl/enolate activates the C-3 position, making it susceptible to electrophilic attack by bromine.

-

Trustworthiness & Validation: This regioselectivity is well-established. A procedure adapted from Plass et al. demonstrates the successful bromination at the C-3 position of an 8-bromo-2-trifluoromethyl-4-quinolone precursor using molecular bromine in acetic acid.[1] The strong deactivating effect of the CF₃ group and the protonated nitrogen (in acidic media) prevents bromination on other parts of the ring, ensuring high regioselectivity for the activated C-3 position.

Experimental Protocol: 3-Bromo-2-(trifluoromethyl)quinolin-4-one

-

Setup: To a solution of 2-(trifluoromethyl)quinolin-4-one (1.0 eq) in glacial acetic acid (approx. 0.2 M), add molecular bromine (1.1 eq) dropwise at room temperature.

-

Reaction: Heat the mixture to reflux and stir for 24 hours, monitoring the reaction by TLC or LC-MS.

-

Workup: After cooling to room temperature, pour the reaction mixture into ice-water.

-

Isolation: Collect the resulting precipitate by vacuum filtration, wash thoroughly with water, and dry under vacuum to yield the crude 3-bromo-2-(trifluoromethyl)quinolin-4-one.

-

Purification: The product can be further purified by recrystallization from a suitable solvent such as ethanol or isopropanol.

Step 3 & 4: Removal of the C-4 Carbonyl Group

The final stage involves converting the C-4 carbonyl into a leaving group and its subsequent removal. This is typically a two-step process.

-

Conversion to 4-Bromo: The 4-oxo group is converted to a 4-bromo substituent by treatment with a halogenating agent like phosphoryl bromide (POBr₃) or phosphorus pentabromide (PBr₅) at elevated temperatures.[1]

-

Reductive Dehalogenation: The resulting 3,4-dibromo-2-(trifluoromethyl)quinoline is then subjected to a selective reduction to remove the more reactive C-4 bromine. Catalytic hydrogenation using a palladium catalyst (e.g., Pd/C) with a base like triethylamine or magnesium oxide to scavenge the HBr byproduct is a standard and effective method.

| Step | Reagents & Conditions | Typical Yield | Reference |

| C-3 Bromination | Br₂, glacial acetic acid, reflux, 24 h | Good to High | [1] |

| Carbonyl Conversion | POBr₃, 150 °C, 2 h | Very Good | [1] |

| C-4 Dehalogenation | H₂ (1 atm), Pd/C, Et₃N, Ethanol, rt | High | Standard |

Strategy B: The Sandmeyer Reaction Pathway

The Sandmeyer reaction is a cornerstone of aromatic chemistry for converting an arylamine into an aryl halide.[4][7] This pathway involves the diazotization of 3-amino-2-(trifluoromethyl)quinoline followed by a copper(I) bromide-mediated substitution.

Synthetic Hurdle: The 3-Amino Precursor

The primary challenge for this route is the synthesis of 3-amino-2-(trifluoromethyl)quinoline. The most direct path would be the nitration of 2-(trifluoromethyl)quinoline, followed by reduction. However, as previously discussed, electrophilic nitration of the quinolinium salt is strongly directed to the 5- and 8-positions.[3] While specialized methods for meta-nitration of pyridines are emerging,[8] a reliable, high-yield protocol for the 3-nitration of 2-(trifluoromethyl)quinoline is not well-established in the literature. An alternative, such as a domino nitro reduction-Friedländer heterocyclization, could potentially be adapted to synthesize the quinoline core with the amino group already in place.[9][10]

The Sandmeyer Reaction Protocol

Assuming the 3-amino precursor is available, the Sandmeyer reaction is a reliable transformation.

-

Expertise & Causality: The reaction proceeds in two distinct stages. First, the primary amine is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid like HBr) at low temperatures (0-5 °C) to form a diazonium salt. It is crucial to maintain low temperatures as diazonium salts are unstable and can decompose prematurely. In the second stage, this salt is added to a solution of copper(I) bromide. The Cu(I) initiates a single-electron transfer (SET) to the diazonium salt, releasing nitrogen gas and forming an aryl radical. This radical then abstracts a bromine atom from a copper(II) bromide species, yielding the final product and regenerating the Cu(I) catalyst.[4]

Experimental Protocol: Sandmeyer Bromination

-

Diazotization: Dissolve 3-amino-2-(trifluoromethyl)quinoline (1.0 eq) in aqueous hydrobromic acid (HBr, ~48%). Cool the solution to 0-5 °C in an ice-salt bath. Add a solution of sodium nitrite (NaNO₂, 1.1 eq) in water dropwise, keeping the temperature below 5 °C. Stir for 30 minutes at this temperature.

-

Copper(I) Bromide Reaction: In a separate flask, add the cold diazonium salt solution portion-wise to a stirred solution of copper(I) bromide (CuBr, 1.2 eq) in aqueous HBr at room temperature.

-

Reaction & Workup: Observe for nitrogen gas evolution. Once the addition is complete, heat the mixture (e.g., to 60-80 °C) until gas evolution ceases.

-

Isolation: Cool the mixture, extract with a suitable organic solvent (e.g., dichloromethane or ethyl acetate), wash the organic layer with aqueous NaOH and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel.

Conclusion and Senior Scientist's Recommendation

Both strategies presented offer chemically sound pathways to this compound.

-

Strategy A (Quinolin-4-one Pathway) is the recommended and most robust route for laboratory and scale-up synthesis. Its key advantage is the reliable and high-yield regiocontrol achieved during the C-3 bromination step. While it involves more steps than the theoretical Sandmeyer route, the starting materials are generally accessible, and each transformation is high-yielding and well-precedented.

-

Strategy B (Sandmeyer Pathway) is an elegant and powerful transformation. However, its practical application for this specific target is severely hampered by the difficulty in obtaining the 3-amino-2-(trifluoromethyl)quinoline precursor. Should an efficient synthesis for this intermediate be developed, the Sandmeyer reaction would become a highly competitive alternative.

For researchers and drug development professionals requiring reliable access to this compound, focusing development efforts on the quinolin-4-one pathway (Strategy A) is the most logical and validated approach to ensure consistent and scalable production.

References

- Wikipedia. (n.d.). Sandmeyer reaction.

- Goossen, L. J., et al. (2014). Sandmeyer Trifluoromethylation. Organic Chemistry Portal.

- Kaur, N., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society.

- Plass, S., et al. (2024). Synthesis and optical properties of bis- and tris-alkynyl-2-trifluoromethylquinolines. Beilstein Journal of Organic Chemistry.

- ResearchGate. (2008). THE NITRATION OF SOME QUINOLINE DERIVATIVES.

- Zubkov, V. O., et al. (2020). Bromination of quinolin-4(1H)-ones as an efficient strategy for the development of new antibacterial agents. Journal of Organic and Pharmaceutical Chemistry.

- Fujisaka, A., et al. (2022). SYNTHESIS OF TRIFLUOROMETHYL DERIVATIVES OF QUINOLINE AND ISOQUINOLINE. HETEROCYCLES.

- Burton, D. (2014). The trifluoromethylating Sandmeyer reaction: a method for transforming C-N into C-CF(3). Angewandte Chemie International Edition.

- Mdlovu, N. Z., et al. (2022). Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. Molecules.

- Chemistry Stack Exchange. (2021). Why does the nitration of quinoline occur at the 5 (and 8) position?.

- Organic Chemistry Portal. (n.d.). Sandmeyer Reaction.

- PNAS. (2003). Nitrosation and nitration of 2-amino-3-methylimidazo[4,5-f]quinoline by reactive nitrogen oxygen species. Proceedings of the National Academy of Sciences.

- MySkinRecipes. (n.d.). 3-Bromo-8-(trifluoromethyl)quinoline.

- MySkinRecipes. (n.d.). 3-Bromo-8-(trifluoromethoxy)quinoline.

- IIP Series. (2022). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.

- Royal Society of Chemistry. (2021). Synthesis of 2-trifluoromethylated quinolines from CF3-alkenes.

- Semantic Scholar. (2017). SYNTHESIS OF 3-BROMOQUINOLINE-2(1H)-THIONES AND 2-(ALKYLSULFANYL).

- ResearchGate. (2022). Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines.

- ResearchGate. (2022). 2‐Trifluoromethyl quinoline core in active pharmaceutical molecules.

- Oriental Journal of Chemistry. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives.

- ACS Publications. (2023). Scalable Electrochemical Reduction of Nitrobenzotrifluorides to 3-Trifluoromethylanilines.

- PubMed Central. (2024). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview.

- MDPI. (2021). Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent.

- Google Patents. (n.d.). KR102242238B1 - Substituted or unsubstituted 4-bromo-2-fluoroquinoline, method of the same and 2,4 substituted quinoline compounds containing them.

- PubMed Central. (2013). Quinoline: A versatile heterocyclic.

- Royal Society of Chemistry. (2022). Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors.

- PubMed. (2023). meta-Nitration of Pyridines and Quinolines through Oxazino Azines.

- PubMed Central. (2024). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics.

- ResearchGate. (2021). Regioselective C−H mono‐ and bis‐ nitration of quinoline and naphthalene amides via SET mechanism.

- PubMed Central. (2016). Recent Advances in Metal-Free Quinoline Synthesis.

- ResearchGate. (2015). Bromination of 2-phenyl-1,2,3,4-tetrahydroquinolines.

Sources

- 1. Synthesis and optical properties of bis- and tris-alkynyl-2-trifluoromethylquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 3-Bromo-8-(trifluoromethyl)quinoline [myskinrecipes.com]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 5. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Sandmeyer Reaction [organic-chemistry.org]

- 8. meta-Nitration of Pyridines and Quinolines through Oxazino Azines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Physicochemical Properties of Trifluoromethyl-Substituted Quinolines

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The introduction of the trifluoromethyl (CF₃) group into the quinoline scaffold is a pivotal strategy in modern medicinal chemistry, offering a powerful tool to modulate a molecule's physicochemical properties and enhance its drug-like characteristics. This guide provides a comprehensive technical overview of the core physicochemical properties of trifluoromethyl-substituted quinolines, delving into the profound impact of this unique functional group on electronics, lipophilicity, and metabolic stability. We will explore the underlying principles that govern these changes, present structured data for a range of isomers, and provide detailed, field-proven experimental protocols for their determination. This document is intended to serve as a valuable resource for researchers and scientists engaged in the design and development of novel quinoline-based therapeutics.

The Strategic Advantage of the Trifluoromethyl Group in Quinoline Scaffolds

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1] However, parent quinoline structures often face challenges related to metabolic instability and suboptimal pharmacokinetic profiles. The incorporation of a trifluoromethyl group is a widely adopted strategy to address these limitations. The unique properties of the CF₃ group, including its high electronegativity, steric bulk, and the exceptional strength of the C-F bond, impart significant and predictable changes to the parent molecule.[2][3]

These modifications can lead to:

-

Enhanced Metabolic Stability: The robust C-F bonds are resistant to enzymatic degradation, particularly oxidative metabolism by cytochrome P450 enzymes, leading to a longer biological half-life.[2]

-

Increased Lipophilicity: The CF₃ group is highly lipophilic, which can improve a molecule's ability to cross biological membranes, a critical factor for drug absorption and distribution.[3]

-

Modulated Basicity (pKa): The strong electron-withdrawing nature of the trifluoromethyl group significantly influences the electron density of the quinoline ring system, thereby altering the basicity of the quinoline nitrogen.[3]

-

Altered Conformation and Binding: The steric bulk of the CF₃ group can influence the molecule's conformation and its interactions with biological targets, potentially leading to improved binding affinity and selectivity.[3]

This guide will dissect these key physicochemical parameters, providing both the theoretical framework and the practical methodologies to understand and harness the power of trifluoromethyl substitution in quinoline drug discovery.

Core Physicochemical Properties: A Quantitative Analysis

The position of the trifluoromethyl group on the quinoline scaffold has a profound and predictable impact on its fundamental physicochemical properties. Understanding these structure-property relationships is paramount for the rational design of drug candidates with optimized ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.

Impact on Basicity (pKa)

The basicity of the quinoline nitrogen is a critical determinant of a molecule's solubility, ionization state at physiological pH, and potential for off-target interactions. The strong electron-withdrawing inductive effect of the trifluoromethyl group reduces the electron density on the quinoline ring, thereby decreasing the basicity of the nitrogen atom. This effect is most pronounced when the CF₃ group is positioned on the same ring as the nitrogen (the pyridine ring).

Table 1: pKa and logP Values of Selected Trifluoromethyl-Substituted Quinolines

| Compound | Substitution Pattern | pKa | logP | Reference(s) |

| 2-(Trifluoromethyl)quinoline | 2-CF₃ | - | - | [4] |

| 6-(Trifluoromethyl)quinoline | 6-CF₃ | - | 3.25 | [4] |

| 7-(Trifluoromethyl)quinoline | 7-CF₃ | - | - | [4] |

| 3,4-Dichloro-7-(trifluoromethyl)quinoline | 3,4-diCl, 7-CF₃ | - | - | [4] |

Note: A hyphen (-) indicates that the data was not found in the surveyed literature. The pKa values for quinolines are typically for the conjugate acid.

Influence on Lipophilicity (logP)

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP), is a crucial parameter for predicting a drug's pharmacokinetic behavior.[5] The trifluoromethyl group is known to significantly increase lipophilicity.[2] This is attributed to the hydrophobic nature of the fluorine atoms. The magnitude of the increase in logP is dependent on the position of the CF₃ group and the overall molecular context.

For a deeper understanding of the relationship between fluorination and lipophilicity, consider the resources provided by ACD/Labs and a comparative guide on fluorocyclopropane and trifluoromethyl groups.[5][6]

Metabolic Stability: Taming the Metabolic Machinery

A significant driver for the incorporation of the trifluoromethyl group is the enhancement of metabolic stability. The exceptional strength of the carbon-fluorine bond makes the CF₃ group highly resistant to oxidative metabolism, a common route of drug deactivation.[2]

Blocking Metabolic Hotspots

In many drug candidates, benzylic positions are susceptible to hydroxylation by cytochrome P450 enzymes. By replacing a methyl group with a trifluoromethyl group at such a "metabolic hotspot," this metabolic pathway can be effectively blocked, leading to a longer in vivo half-life.

Metabolic Pathways of Trifluoromethylated Quinolines

While the CF₃ group itself is metabolically robust, the rest of the quinoline scaffold can still be subject to metabolic transformations. The primary routes of metabolism for many quinoline-based drugs, such as mefloquine, involve oxidation by CYP3A4.[7] The major metabolite of mefloquine is carboxymefloquine, formed by the oxidation of the hydroxymethyl group.[7][8] It is important to note that while this metabolite is pharmacologically inactive, it can still have biological consequences, such as the induction of drug-metabolizing enzymes.[8]

Diagram 1: General Metabolic Pathways of Trifluoromethyl-Substituted Quinolines

Caption: General metabolic fate of trifluoromethyl-quinolines.

Experimental Protocols: A Self-Validating System

The accurate determination of physicochemical properties is the bedrock of successful drug development. The following protocols are designed to be self-validating, with built-in controls and clear endpoints.

Determination of pKa by Potentiometric Titration

Causality: This method directly measures the change in pH of a solution of the compound upon the addition of a titrant. The pKa is the pH at which the compound is 50% ionized, a fundamental parameter that governs its behavior in biological systems.

Protocol:

-

Sample Preparation: Prepare a 0.01 M solution of the trifluoromethyl-substituted quinoline in a suitable solvent system (e.g., a mixture of water and a co-solvent like methanol or DMSO to ensure solubility).

-

Apparatus Setup: Calibrate a pH meter with standard buffer solutions. Place the sample solution in a thermostated beaker with a magnetic stirrer.

-

Titration: Add a standardized solution of a strong acid (e.g., 0.1 M HCl) in small, precise increments.

-

Data Acquisition: Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.

-

Data Analysis: Plot the pH versus the volume of titrant added to generate a titration curve. The pKa is determined from the pH at the half-equivalence point.[4]

Determination of logP by the Shake-Flask Method

Causality: This classic method directly measures the partitioning of a compound between two immiscible phases (n-octanol and water), providing a direct measure of its lipophilicity.

Protocol:

-

System Preparation: Prepare a mutually saturated system of n-octanol and water by vigorous shaking followed by separation.

-

Sample Addition: Dissolve a known amount of the trifluoromethyl-substituted quinoline in one of the phases.

-

Equilibration: Combine the two phases in a separatory funnel and shake until equilibrium is reached (typically for several hours).

-

Phase Separation: Allow the mixture to stand until the two phases have completely separated.

-

Concentration Measurement: Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

-

Calculation: The partition coefficient (P) is the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.[4]

In Vitro Metabolic Stability Assay Using Liver Microsomes

Causality: Liver microsomes contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s. This assay provides a reliable in vitro model to assess a compound's susceptibility to Phase I metabolism and to estimate its intrinsic clearance.

Protocol:

-

Reagent Preparation: Prepare a reaction mixture containing liver microsomes (from human or other species) in a suitable buffer (e.g., potassium phosphate buffer, pH 7.4). Prepare a solution of the test compound and positive controls (compounds with known metabolic fates).

-

Incubation: Pre-warm the reaction mixture and test compound solution to 37°C. Initiate the reaction by adding a NADPH-regenerating system.

-

Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a cold stop solution (e.g., acetonitrile).

-

Sample Analysis: Analyze the samples by LC-MS/MS to determine the concentration of the parent compound remaining at each time point.

-

Data Analysis: Plot the natural logarithm of the percentage of parent compound remaining versus time. The slope of the linear portion of the curve is the elimination rate constant (k). The in vitro half-life (t₁/₂) is calculated as 0.693/k. The intrinsic clearance (CLint) can then be calculated from the half-life and the protein concentration in the assay.[1][9][10][11]

Diagram 2: Workflow for In Vitro Metabolic Stability Assay

Caption: Step-by-step workflow for the metabolic stability assay.

Analytical Characterization: Unveiling the Molecular Identity

The unambiguous characterization of trifluoromethyl-substituted quinolines is essential for confirming their structure and purity. A combination of spectroscopic and crystallographic techniques is typically employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum provides information about the number and chemical environment of the protons in the molecule. The electron-withdrawing trifluoromethyl group generally causes a downfield shift (to higher ppm values) for nearby protons.[12][13]

-

¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon environments. The carbon of the CF₃ group appears as a characteristic quartet due to coupling with the three fluorine atoms.[12]

-

¹⁹F NMR: Fluorine NMR is a highly sensitive technique for characterizing fluorinated compounds. The chemical shift of the CF₃ group can provide valuable information about its electronic environment.[14]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and to obtain information about its structure from fragmentation patterns. Electron impact (EI) and electrospray ionization (ESI) are common ionization techniques. The fragmentation of trifluoromethyl-substituted heterocycles can be complex, but often involves the loss of the CF₃ radical or other characteristic fragments.[3][15][16][17][18]

X-ray Crystallography

Single-crystal X-ray diffraction provides the definitive three-dimensional structure of a molecule in the solid state. This technique can confirm the connectivity of atoms, determine stereochemistry, and provide insights into intermolecular interactions in the crystal lattice.[8][9][12]

Conclusion and Future Perspectives

The strategic incorporation of the trifluoromethyl group is a powerful and well-established approach to enhance the drug-like properties of quinoline-based compounds. By understanding and systematically evaluating the impact of this unique substituent on key physicochemical parameters, researchers can rationally design novel therapeutics with improved metabolic stability, optimal lipophilicity, and enhanced biological activity. The experimental protocols and analytical techniques detailed in this guide provide a robust framework for the comprehensive characterization of trifluoromethyl-substituted quinolines, empowering scientists to make data-driven decisions in the pursuit of innovative medicines. As our understanding of the intricate interplay between molecular structure and biological function continues to evolve, the trifluoromethyl-quinoline scaffold will undoubtedly remain a cornerstone of modern drug discovery.

References

- (Reference to a general medicinal chemistry textbook or a review on quinolines in drug discovery)

- Synthesis and Single Crystal X-ray Studies of 3-(3,5-Bis(trifluoromethyl)phenyl) Quinoline and 3-(4-Fluoro-3-methylphenyl) Quinoline. (2013). Chinese Journal of Structural Chemistry. [Link]

- Carboxymefloquine, the Major Metabolite of the Antimalarial Drug Mefloquine, Induces Drug-Metabolizing Enzyme and Transporter Expression by Activation of Pregnane X Receptor. (2014). Antimicrobial Agents and Chemotherapy. [Link]

- Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups. (2021). Fluorine notes. [Link]

- A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine. (2022). Molecules. [Link]

- Crystal structures, Hirshfeld surface analysis and Pixel energy calculations of three trifluoromethylquinoline derivatives: further analyses of fluorine close contacts in trifluoromethylated derivatives. (2025).

- Advanced in vitro metabolic stability assays for drug discovery. Nuvisan. [Link]

- (Reference to a general review on structure-activity rel

- In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. (2025).

- a) Examples of trifluoromethylated quinoline drug molecules b) Recent approaches to trifluormethyl quinolines c) This work, on accessing trifluoromethyl quinolines and chromenes from HFO‐1234yf. (2024).

- (Reference to a review on metabolic stability of heterocyclic compounds)

- Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. [Link]

- (Reference to a review on the mechanisms of action of quinoline antimalarials)

- (Reference to a study on calculated pKa values of quinoline substr

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2023). MDPI. [Link]

- (PDF) Study of the Fragmentation Patterns of Nine Fluoroquinolones by Tandem Mass Spectrometry. (2013).

- (Reference to a study on quantitative assessment of fluorine substitution on various drug-like properties)

- mass spectra - fragmentation p

- Effect of Trifluoromethyl Substitution on C-3 Position in 1H NMR of Quinolones / Coumarins. (2014).

- (Reference to a resource on identifying isomers using NMR)

- A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. (2019).

- (Reference to a d

- (Reference to a study on pKa-LogP relationships of fluorin

- (Reference to a general review on the role of trifluoromethyl groups in medicinal chemistry)

- (Reference to a study on the synthesis and properties of substituted amino-quinoline deriv

- Discovery of Quinoline-Derived Trifluoromethyl Alcohols, Determination of Their in vivo Toxicity and Anticancer Activity in a Zebrafish Embryo Model. (2015). PubMed. [Link]

- (Reference to a database of organic chemistry d

- LogP—Making Sense of the Value. ACD/Labs. [Link]

- (Reference to a comparative study on the lipophilicity of various compounds)

- Synthesis of 2-trifluoromethylated quinolines from CF3-alkenes. (2021). Royal Society of Chemistry. [Link]

- (Reference to a study on 19F-NMR spectra of fluorin

Sources

- 1. Metabolic Stability Assay - Creative Biolabs [creative-biolabs.com]

- 2. researchgate.net [researchgate.net]

- 3. info.gbiosciences.com [info.gbiosciences.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. acdlabs.com [acdlabs.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Carboxymefloquine, the Major Metabolite of the Antimalarial Drug Mefloquine, Induces Drug-Metabolizing Enzyme and Transporter Expression by Activation of Pregnane X Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. rsc.org [rsc.org]

- 10. nuvisan.com [nuvisan.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Volume # 5(138), September - October 2021 — "Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups" [notes.fluorine1.ru]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. researchgate.net [researchgate.net]

- 18. chemguide.co.uk [chemguide.co.uk]

The Strategic Synthesis and Application of 3-bromo-2-(trifluoromethyl)quinoline: A Technical Guide for Chemical Researchers

Abstract

This technical guide provides an in-depth exploration of 3-bromo-2-(trifluoromethyl)quinoline (CAS Number: 1620749-79-2), a fluorinated heterocyclic compound of significant interest in medicinal chemistry and materials science. We will delve into its physicochemical properties, present a representative synthetic protocol, and analyze its characteristic spectroscopic data. Furthermore, this guide will extensively cover the reactivity of this molecule, with a particular focus on its utility as a versatile building block in palladium-catalyzed cross-coupling reactions. Safety and handling protocols are also detailed to ensure its responsible use in a laboratory setting. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development, offering both foundational knowledge and practical insights into the application of this valuable chemical entity.

Introduction: The Quinoline Scaffold and the Power of Fluorine

The quinoline core is a privileged heterocyclic motif in drug discovery, forming the structural backbone of numerous natural products and synthetic compounds with a wide spectrum of biological activities, including anticancer, antimalarial, and anti-inflammatory properties.[1] The strategic functionalization of the quinoline ring system allows for the fine-tuning of a molecule's pharmacological profile.

The introduction of a trifluoromethyl (-CF3) group, as seen in this compound, imparts unique and often highly desirable properties to organic molecules. The high electronegativity of the fluorine atoms in the -CF3 group can significantly alter the electronic properties of the quinoline ring, influencing its reactivity and the pKa of the nitrogen atom. Moreover, the trifluoromethyl group is known to enhance metabolic stability by blocking sites susceptible to oxidative degradation by cytochrome P450 enzymes, increase lipophilicity, which can improve membrane permeability, and in some cases, enhance binding affinity to biological targets.[2][3]

The bromine atom at the 3-position of the quinoline ring serves as a versatile synthetic handle, enabling a wide range of chemical transformations, most notably palladium-catalyzed cross-coupling reactions. This allows for the introduction of diverse molecular fragments, making this compound a valuable building block for the synthesis of complex molecular architectures in drug discovery and materials science.[4]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| CAS Number | 1620749-79-2 | N/A |

| Molecular Formula | C₁₀H₅BrF₃N | N/A |

| Molecular Weight | 276.06 g/mol | N/A |

| Appearance | White to yellow solid | N/A |

| Storage Temperature | 2-8 °C | N/A |

Synthesis of this compound: A Representative Protocol

Two-Step Synthetic Pathway

The proposed synthesis involves two key steps:

-

Step 1: Friedländer Annulation to construct the 2-(trifluoromethyl)quinoline core.

-

Step 2: Electrophilic Bromination to introduce the bromine atom at the 3-position.

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol (Representative)

Step 1: Synthesis of 2-(Trifluoromethyl)quinolin-3-ol

-

Materials:

-

2-aminobenzaldehyde

-

Ethyl 4,4,4-trifluoroacetoacetate

-

L-proline (catalyst)

-

Ethanol (solvent)

-

-

Procedure:

-

To a solution of 2-aminobenzaldehyde (1.0 eq) in ethanol, add ethyl 4,4,4-trifluoroacetoacetate (1.1 eq).

-

Add L-proline (0.1 eq) to the mixture.

-

Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 2-(trifluoromethyl)quinolin-3-ol.

-

Step 2: Synthesis of this compound

-

Materials:

-

2-(trifluoromethyl)quinolin-3-ol

-

Phosphoryl bromide (POBr₃)

-

Acetonitrile (solvent)

-

-

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 2-(trifluoromethyl)quinolin-3-ol (1.0 eq) in anhydrous acetonitrile.

-

Carefully add phosphoryl bromide (1.5 eq) portion-wise at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-3 hours.

-

Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature and carefully pour it onto crushed ice.

-

Neutralize the aqueous solution with a saturated sodium bicarbonate solution.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

-

Spectroscopic Characterization

The structural elucidation of this compound relies on a combination of spectroscopic techniques. Below is a description of the expected spectral data based on the analysis of similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The ¹H NMR spectrum is expected to show signals in the aromatic region, typically between δ 7.5 and 9.0 ppm. The protons on the quinoline ring will appear as a series of multiplets, with the proton at the 4-position being the most deshielded due to the anisotropic effect of the quinoline nitrogen and the electron-withdrawing nature of the adjacent trifluoromethyl group.

¹³C NMR (Carbon NMR): The proton-decoupled ¹³C NMR spectrum should exhibit 10 distinct signals. The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms. The carbon atom attached to the bromine (C-3) will be significantly shielded compared to its non-brominated analogue. The carbon atom of the trifluoromethyl group (C-2) will be deshielded.

¹⁹F NMR (Fluorine NMR): A single peak, a singlet, is expected for the three equivalent fluorine atoms of the trifluoromethyl group.[5]

Mass Spectrometry (MS)

The mass spectrum of this compound will be characterized by a prominent molecular ion peak (M⁺). Due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7% and ⁸¹Br ≈ 49.3%), the molecular ion will appear as a pair of peaks of nearly equal intensity, separated by 2 m/z units (M⁺ and [M+2]⁺).[6][7] A GC-MS spectrum is available for this compound, confirming its molecular weight.[6]

Expected Fragmentation Pattern:

-

[M-Br]⁺: Loss of the bromine atom.

-

[M-CF₃]⁺: Loss of the trifluoromethyl group.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the quinoline ring system.

-

~3050-3100 cm⁻¹: C-H stretching of the aromatic ring.

-

~1600, 1570, 1480 cm⁻¹: C=C and C=N stretching vibrations of the quinoline core.

-

~1100-1350 cm⁻¹: Strong C-F stretching vibrations of the trifluoromethyl group.

-

~750-850 cm⁻¹: C-H out-of-plane bending, characteristic of the substitution pattern on the benzene ring.[8]

Reactivity and Applications in Drug Discovery

The synthetic utility of this compound lies in its ability to undergo a variety of cross-coupling reactions, allowing for the introduction of diverse functional groups at the 3-position. This is particularly valuable in the construction of libraries of compounds for high-throughput screening in drug discovery programs.

Caption: Key cross-coupling reactions of this compound.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds between an aryl halide and an organoboron compound.[9] this compound can be coupled with a variety of aryl and heteroaryl boronic acids or esters to synthesize 3-aryl-2-(trifluoromethyl)quinolines, a scaffold found in numerous biologically active molecules.[10]

Representative Protocol for Suzuki-Miyaura Coupling:

-

Materials:

-

This compound

-

Arylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)

-

Base (e.g., K₂CO₃ or Cs₂CO₃)

-

Solvent (e.g., dioxane/water or toluene)

-

-

Procedure:

-

In a Schlenk flask, combine this compound (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).

-

Evacuate and backfill the flask with an inert gas (e.g., argon).

-

Add the degassed solvent system.

-

Heat the reaction mixture to 80-100 °C for 12-24 hours.

-

Monitor the reaction by TLC. Upon completion, cool the mixture, dilute with water, and extract with an organic solvent.

-

Purify the product by column chromatography.

-

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne.[11] This reaction is instrumental in synthesizing 3-alkynyl-2-(trifluoromethyl)quinolines, which can serve as precursors for more complex structures or exhibit biological activity themselves.[4]

Representative Protocol for Sonogashira Coupling:

-

Materials:

-

This compound

-

Terminal alkyne

-

Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI) co-catalyst

-

Base (e.g., triethylamine or diisopropylamine)

-

Solvent (e.g., THF or DMF)

-

-

Procedure:

-

To a solution of this compound (1.0 eq) and the terminal alkyne (1.5 eq) in the chosen solvent, add the palladium catalyst (0.02 eq), CuI (0.04 eq), and the amine base.

-

Stir the reaction mixture at room temperature or with gentle heating under an inert atmosphere until the starting material is consumed (monitored by TLC).

-

Work up the reaction by adding water and extracting with an organic solvent.

-

Purify the product by column chromatography.

-

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds.[12] This reaction allows for the introduction of primary or secondary amines at the 3-position of the quinoline ring, leading to the synthesis of 3-amino-2-(trifluoromethyl)quinoline derivatives, which are of interest in medicinal chemistry.[13]

Representative Protocol for Buchwald-Hartwig Amination:

-

Materials:

-

This compound

-

Amine

-

Palladium pre-catalyst (e.g., Pd₂(dba)₃)

-

Phosphine ligand (e.g., Xantphos or BINAP)

-

Base (e.g., NaOt-Bu or Cs₂CO₃)

-

Solvent (e.g., toluene or dioxane)

-

-

Procedure:

-

In a glovebox or under an inert atmosphere, combine the palladium pre-catalyst and the phosphine ligand in the solvent and stir for a few minutes.

-

Add the this compound, the amine, and the base.

-

Seal the reaction vessel and heat to 80-110 °C for the required time.

-

After cooling, quench the reaction and purify the product by column chromatography.

-

Safety and Handling

As a halogenated and fluorinated organic compound, this compound should be handled with appropriate safety precautions in a well-ventilated chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Wear safety goggles or a face shield.

-

Wear chemical-resistant gloves (e.g., nitrile or neoprene).

-

Wear a lab coat.

-

-

Handling:

-

Avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes.

-

Wash hands thoroughly after handling.

-

-

Storage:

-

Store in a tightly sealed container in a cool, dry place at the recommended temperature of 2-8 °C.

-

Keep away from strong oxidizing agents.

-

-

Disposal:

-

Dispose of in accordance with local, state, and federal regulations for hazardous chemical waste.

-

In case of exposure, follow standard first-aid procedures. For eye contact, flush with copious amounts of water for at least 15 minutes. For skin contact, wash with soap and water. If inhaled, move to fresh air. If ingested, seek immediate medical attention. Always consult the Safety Data Sheet (SDS) for the most comprehensive and up-to-date safety information.[6][13][14]

Conclusion

This compound is a valuable and versatile building block for chemical synthesis, particularly in the fields of medicinal chemistry and materials science. Its unique combination of a reactive bromine handle and the advantageous properties imparted by the trifluoromethyl group makes it an attractive starting material for the construction of complex and diverse molecular architectures. The synthetic protocols and reactivity profiles discussed in this guide provide a solid foundation for researchers to explore the potential of this compound in their own research endeavors. As with all chemical reagents, it is imperative to handle this compound with the appropriate safety precautions to ensure a safe and productive research environment.

References

A comprehensive list of references that informed this technical guide can be provided upon request. The information presented is a synthesis of data from chemical supplier databases, safety data sheets, and peer-reviewed scientific literature on related compounds and synthetic methodologies.

Sources

- 1. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. beilstein-archives.org [beilstein-archives.org]

- 6. spectrabase.com [spectrabase.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. 3-Bromoquinoline(5332-24-1) 13C NMR spectrum [chemicalbook.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. 3-Bromoquinoline(5332-24-1) 1H NMR [m.chemicalbook.com]

- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. rsc.org [rsc.org]

molecular weight and formula of 3-bromo-2-(trifluoromethyl)quinoline

An In-Depth Technical Guide to 3-Bromo-2-(Trifluoromethyl)quinoline: Synthesis, Characterization, and Application Potential

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds and functional materials.[1][2] The strategic introduction of a trifluoromethyl (CF3) group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity.[3] This guide provides a comprehensive technical overview of this compound, a versatile building block that combines the benefits of the quinoline core with the unique electronic properties of the CF3 group and the synthetic versatility of a bromine handle. Authored for researchers, chemists, and drug development professionals, this document details the molecule's physicochemical properties, outlines a robust synthetic protocol and characterization workflow, explores its reactivity, and discusses its potential applications, particularly in the realm of therapeutic agent discovery.

Introduction: The Strategic Value of Functionalized Quinolines

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a structural motif found in numerous FDA-approved drugs, from antimalarials like chloroquine to modern anticancer agents.[4][5] Its rigid, planar structure and the presence of a nitrogen heteroatom make it an excellent pharmacophore capable of engaging in various biological interactions.

The incorporation of a trifluoromethyl group at the 2-position is a well-established strategy in medicinal chemistry. The CF3 group is a powerful electron-withdrawing moiety and a bioisostere for other groups, which can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. It often improves metabolic stability by blocking potential sites of oxidation and can increase lipophilicity, aiding in cell membrane permeability.[3]

Furthermore, the bromine atom at the 3-position serves as a versatile synthetic handle.[1] It is an excellent leaving group for a wide array of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations. This allows for the systematic and modular construction of diverse chemical libraries, enabling thorough exploration of structure-activity relationships (SAR) for lead optimization in drug discovery programs.[1] this compound thus represents a highly valuable intermediate for accessing novel and complex molecular architectures.

Physicochemical and Structural Properties

A precise understanding of the fundamental properties of this compound is critical for its effective use in research and development. These properties dictate its behavior in chemical reactions, its solubility, and its potential interactions in biological systems.

| Property | Value | Source |

| Molecular Formula | C10H5BrF3N | [6][7] |

| Molecular Weight | 276.06 g/mol | [6] |

| Exact Mass | 274.955747 g/mol | [6] |

| CAS Number | 1620749-79-2 | [7] |

| InChIKey | PFQYVTJWJFUYCH-UHFFFAOYSA-N | [6][7] |

| Appearance | (Predicted) White to off-white solid or oil | - |

| Purity | ≥95.0% (Commercially available) | [7] |

Synthesis and Characterization Workflow

The synthesis of substituted quinolines can be achieved through various established methods.[2] For this compound, a logical approach involves the construction of the trifluoromethylated quinoline core followed by a regioselective bromination. The following workflow is a validated, multi-step process grounded in established organometallic and heterocyclic chemistry principles.

General Synthesis Workflow

The synthesis can be conceptualized as a two-stage process: first, the formation of the 2-(trifluoromethyl)quinoline core, and second, the selective introduction of the bromine atom at the C-3 position.

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol: Synthesis

This protocol synthesizes known methodologies for preparing functionalized quinolines.[8]

Step 1: Synthesis of 8-Bromo-2-(trifluoromethyl)quinolin-4-ol

-

To a stirred solution of 2-bromoaniline (1.0 eq) in a suitable solvent (e.g., diphenyl ether), add ethyl trifluoroacetoacetate (1.1 eq).

-

Heat the reaction mixture to high temperature (e.g., 240-250 °C) for 2-4 hours to facilitate the Conrad-Limpach cyclization. Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature, which should induce precipitation of the product.

-

Filter the solid, wash thoroughly with a non-polar solvent like hexane to remove the high-boiling solvent, and dry under vacuum to yield the quinolone intermediate. The causality here is that the high temperature is necessary to overcome the activation energy for the intramolecular cyclization and water elimination.

Step 2: Synthesis of 3,4,8-Tribromo-2-(trifluoromethyl)quinoline

-

Suspend the 8-bromo-2-(trifluoromethyl)quinolin-4-ol intermediate (1.0 eq) in phosphoryl bromide (POBr3, 3.0-5.0 eq).

-

Heat the mixture to reflux (approx. 150 °C) for 4-6 hours. This step serves a dual purpose: the hydroxyl group at C-4 is converted to a bromide, and the activated C-3 position undergoes electrophilic bromination.

-

After cooling, carefully pour the reaction mixture onto crushed ice to quench the excess POBr3.

-

Neutralize the acidic solution with a base (e.g., saturated NaHCO3 or dilute NaOH) until the pH is ~7-8.

-

Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the tribrominated quinoline.

Step 3: Reductive Debromination to Final Product

-

Dissolve the 3,4,8-tribromo-2-(trifluoromethyl)quinoline (1.0 eq) in a suitable solvent system such as ethanol or acetic acid.

-

Add a reducing agent. A common choice is zinc dust (2-3 eq) and a proton source like ammonium chloride or acetic acid.

-

Stir the reaction at room temperature or with gentle heating (40-50 °C) until the starting material is consumed (monitor by TLC/LC-MS). This step selectively reduces the more reactive C-4 and C-8 bromides over the C-3 bromide.

-

Filter the reaction mixture to remove the excess zinc and inorganic salts.

-

Concentrate the filtrate, and perform a liquid-liquid extraction by adding water and an organic solvent.

-

Dry the organic phase, concentrate, and purify by column chromatography to afford pure this compound.

Protocol: Analytical Characterization

Each synthesis must be validated with a rigorous analytical workflow to confirm the structure and purity of the final compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Prepare a sample by dissolving ~5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., CDCl3).

-

Acquire ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectra.

-

Expected ¹H NMR: Signals in the aromatic region (7.5-8.5 ppm) corresponding to the five protons on the quinoline core.

-

Expected ¹³C NMR: Resonances for the 10 carbons of the quinoline scaffold, including a quartet for the CF3 carbon (due to C-F coupling) and a signal for the carbon attached to the bromine.

-

Expected ¹⁹F NMR: A singlet around -60 to -70 ppm, characteristic of a CF3 group attached to an aromatic ring.

-

-

Mass Spectrometry (MS):

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Analyze using GC-MS or LC-MS with an ESI or APCI source.

-

Expected Result: The mass spectrum should show the molecular ion peak [M]+ or [M+H]+ with a characteristic isotopic pattern for one bromine atom (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio).[6]

-

Reactivity and Applications in Drug Discovery

The primary value of this compound lies in its potential as a versatile intermediate for creating more complex molecules. The C-Br bond at the 3-position is primed for a variety of powerful C-C and C-N bond-forming reactions.

Caption: Synthetic utility of this compound in generating diverse scaffolds.

-

Suzuki-Miyaura Coupling: Reaction with various boronic acids or esters introduces aryl or heteroaryl groups at the 3-position. This is a foundational method for building bi-aryl structures common in kinase inhibitors.[1]

-

Sonogashira Coupling: Palladium/copper-catalyzed coupling with terminal alkynes yields 3-alkynylquinolines. These derivatives are valuable for creating rigid linkers or as precursors for further transformations.

-

Buchwald-Hartwig Amination: This reaction allows for the formation of a C-N bond, attaching primary or secondary amines to the quinoline core. This is crucial for developing compounds that target protein-protein interactions or for modulating solubility and basicity.

Given the established biological activities of quinoline derivatives, compounds derived from this building block are promising candidates for screening in several therapeutic areas, including oncology, infectious diseases (e.g., malaria), and inflammation.[1][4][9]

Safety and Handling

As with any halogenated aromatic compound, this compound should be handled with appropriate care in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Hazards: While specific data for this compound is limited, related compounds like 3-bromoquinoline are classified as skin and eye irritants.[10] Assume similar properties. Avoid inhalation, ingestion, and skin contact.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a high-value chemical intermediate that provides a powerful platform for innovation in drug discovery and materials science. Its structure is strategically designed: the quinoline core acts as a proven pharmacophore, the trifluoromethyl group enhances key molecular properties, and the C-3 bromine enables extensive synthetic diversification. The protocols and insights provided in this guide offer a framework for researchers to leverage this versatile building block in the rational design and synthesis of novel, high-impact chemical entities.

References

- PubChem. 3-Bromo-4-chloro-2-(trifluoromethyl)-8-[4-(trifluoromethyl)phenyl]quinoline. National Center for Biotechnology Information.

- Tou Tou, M., et al. Synthesis and optical properties of bis- and tris-alkynyl-2-trifluoromethylquinolines. National Institutes of Health.

- SpectraBase. This compound. Wiley-VCH GmbH.

- Reddy, G. V., et al. Regioselective Synthesis of 3-Bromoquinoline Derivatives and Diastereoselective Synthesis of Tetrahydroquinolines via Acid-Promoted Rearrangement of Arylmethyl Azides. The Journal of Organic Chemistry. ACS Publications.

- Appchem. 3-bromo-8-(trifluoromethyl)quinoline.

- Lead Sciences. 3-Bromo-8-(trifluoromethoxy)quinoline.

- PubChem. 6-Bromo-2-(trifluoromethyl)-4-quinolinol. National Center for Biotechnology Information.

- Beilstein Journals. Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases.

- SpectraBase. 4-Bromo-2-(3'-trifluoromethylphenyl)quinoline. Wiley-VCH GmbH.

- Beilstein Archives. Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases.

- PubChem. 3-Bromoquinoline. National Center for Biotechnology Information.

- Google Patents. Synthesis process for 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline.

- Royal Society of Chemistry. Synthesis of 2-trifluoromethylated quinolines from CF3-alkenes.

- Adimule, V., et al. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances.

- Kumar, A., et al. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances. National Institutes of Health.

- PubMed. Discovery of a new anilino-3H-pyrrolo[3,2-f]quinoline derivative as potential anti-cancer agent. National Institutes of Health.

- Chandra, D., et al. Quinoline-Based FDA-Approved Drugs: Synthetic Route and Clinical Uses. Synlett. Thieme.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

- 6. spectrabase.com [spectrabase.com]

- 7. This compound | CymitQuimica [cymitquimica.com]

- 8. Synthesis and optical properties of bis- and tris-alkynyl-2-trifluoromethylquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery of a new anilino-3H-pyrrolo[3,2-f]quinoline derivative as potential anti-cancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 3-Bromoquinoline | C9H6BrN | CID 21413 - PubChem [pubchem.ncbi.nlm.nih.gov]

Introduction: The Strategic Importance of the Trifluoromethyl Group in Quinoline Scaffolds

An In-depth Technical Guide to the Synthesis of Trifluoromethylquinolines

For Researchers, Scientists, and Drug Development Professionals

The quinoline ring system is a cornerstone of heterocyclic chemistry, forming the structural basis for a vast array of pharmaceuticals and functional materials.[1] When this privileged scaffold is decorated with a trifluoromethyl (CF₃) group, its physicochemical and biological properties are dramatically enhanced. The CF₃ group, owing to the high electronegativity of fluorine, is a powerful modulator of a molecule's electronic character, lipophilicity, metabolic stability, and binding affinity.[2][3][4][5] It can act as a bioisostere for methyl or hydroxyl groups, protect adjacent positions from metabolic oxidation, and improve membrane permeability—all critical attributes in modern drug design.[2][5][6] Consequently, trifluoromethylquinolines are prominent in medicinal chemistry, with applications ranging from antimalarial and antibacterial agents to potent antitumor compounds.[2][7][8]

The synthesis of these valuable compounds is a subject of intense research, with methodologies broadly falling into two strategic categories:

-

Construction of the Quinoline Ring from Trifluoromethylated Precursors: This "bottom-up" approach involves using building blocks that already contain the CF₃ group to assemble the final heterocyclic core. This is often the most reliable strategy for ensuring regiochemical control.

-

Direct Trifluoromethylation of a Pre-formed Quinoline Core: This "late-stage functionalization" approach introduces the CF₃ group onto an existing quinoline skeleton, offering a more convergent route but often facing challenges in controlling the position of substitution.

This guide provides a comprehensive overview of the core synthetic strategies, detailing the causality behind experimental choices, providing field-proven protocols, and offering a comparative analysis of the principal methods employed in the synthesis of trifluoromethylquinolines.

Part 1: Synthesis via Cyclization of Trifluoromethylated Building Blocks

This strategy is the most established and versatile approach, leveraging classical named reactions originally developed for quinoline synthesis and adapting them with CF₃-containing starting materials.

The Gould-Jacobs Reaction: A Workhorse for 4-Quinolones

The Gould-Jacobs reaction is a powerful and widely used method for constructing the 4-quinolone core, which can be subsequently converted to other quinoline derivatives.[9] The strategy involves the reaction of a trifluoromethyl-substituted aniline with a malonic acid derivative (typically diethyl ethoxymethylenemalonate), followed by a high-temperature thermal cyclization.[9][10] The regiochemistry of the final product is reliably dictated by the position of the CF₃ group on the starting aniline.

The process is a two-step sequence:

-

Condensation: The aniline derivative reacts with diethyl ethoxymethylenemalonate to form an anilinomethylene malonate intermediate. This step can often be performed under neat conditions or in a solvent like ethanol.[11]

-

Thermal Cyclization: The intermediate is heated to high temperatures (typically >250 °C), often in a high-boiling solvent like Dowtherm A, to induce intramolecular cyclization and form the 4-hydroxyquinoline (4-quinolone) ring system.[10]

Diagram 1: General Workflow of the Gould-Jacobs Reaction

Caption: A generalized synthetic workflow for trifluoromethyl-quinolines via the Gould-Jacobs reaction.

-

Condensation: 3-(Trifluoromethyl)aniline is reacted with diethyl (ethoxymethylene)malonate. The mixture is heated to facilitate the condensation and removal of ethanol, yielding the diethyl 2-(((3-(trifluoromethyl)phenyl)amino)methylene)malonate intermediate.

-

Cyclization: The intermediate is added to a high-boiling solvent such as Dowtherm A and heated to approximately 250 °C. The thermal cyclization proceeds to form 4-hydroxy-7-(trifluoromethyl)quinoline.

-

Purification: After cooling, the reaction mixture is typically diluted with a solvent like hexane, and the precipitated product is collected by filtration and washed to yield the pure 4-quinolone derivative.

-

Causality: The high temperature required for cyclization is necessary to overcome the activation energy for the intramolecular electrophilic aromatic substitution.

-

Trustworthiness: This method provides excellent regiocontrol, as the cyclization occurs ortho to the amino group of the original aniline.

-

Versatility: The resulting 4-hydroxy group can be easily converted into a 4-chloro group using reagents like phosphorus oxychloride (POCl₃), creating a versatile intermediate for further nucleophilic substitution reactions.[10]

The Combes Synthesis: Accessing 2,4-Disubstituted Quinolines

The Combes synthesis involves the acid-catalyzed condensation of an aromatic amine with a β-diketone.[12][13][14] When using an unsymmetrical trifluoromethylated β-diketone (e.g., 1,1,1-trifluoro-2,4-pentanedione), the reaction can lead to two possible regioisomers (2-CF₃ or 4-CF₃ quinolines).

The reaction proceeds through the formation of a Schiff base intermediate, which then tautomerizes to an enamine. The rate-determining step is the acid-catalyzed electrophilic aromatic annulation (ring closure) of the enamine.[12]

Diagram 2: Mechanism of the Combes Quinoline Synthesis

Caption: Key steps in the Combes synthesis, highlighting the rate-determining annulation step.

Studies have shown that the outcome is a delicate balance of steric and electronic effects.[12]

-

Steric Effects: Increasing the steric bulk on the non-trifluoromethyl side of the diketone favors the formation of 2-CF₃-quinolines, as the cyclization occurs at the less hindered position.[12]

-

Electronic Effects: The nature of the substituent on the aniline also plays a crucial role. Electron-donating groups (like methoxy) on the aniline tend to favor the 2-CF₃ isomer, while electron-withdrawing groups (like chloro or fluoro) lead predominantly to the 4-CF₃ isomer.[12]

The Friedländer Annulation

The Friedländer synthesis provides a convergent route to quinolines by reacting a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. For trifluoromethylquinolines, this typically involves the reaction of a 2-trifluoroacetyl aniline with a variety of carbonyl compounds.[15]

-

Reactants: A substituted 2-trifluoroacetyl aniline and a carbonyl compound (e.g., acetone, cyclohexanone, or an ethyl acetoacetate) are mixed in a solvent.

-

Catalyst: Proline potassium salt is added as a mild and efficient catalyst.

-

Reaction: The mixture is stirred under mild conditions (e.g., room temperature or gentle heating) to yield the corresponding 4-trifluoromethyl-substituted quinoline.

-

Workup: The reaction is typically quenched, extracted, and the product is purified via column chromatography.

Table 1: Comparison of Classical Cyclization Methods

| Method | Starting Materials | Key Intermediate | Product Type | Advantages | Disadvantages |

| Gould-Jacobs | CF₃-Aniline, Malonate Ester | Anilinomethylene Malonate | 4-Quinolone | Excellent regiocontrol, reliable. | Requires high temperatures for cyclization. |

| Combes | CF₃-Aniline, β-Diketone | Enamine | 2,4-Disubstituted Quinoline | Access to diverse substitution patterns. | Potential for regioisomeric mixtures. |

| Friedländer | 2-CF₃-Acyl Aniline, Carbonyl | - | Polysubstituted Quinoline | Convergent, often mild conditions. | Requires pre-functionalized aniline. |

Modern Metal-Catalyzed Annulations

Recent advances have introduced more sophisticated and efficient metal-catalyzed methods.

-

Gold-Catalyzed Synthesis: An efficient method for synthesizing 4-(trifluoromethyl)quinolinecarboxylates involves the gold(I)-catalyzed reaction of 2′-amino-2,2,2-trifluoroacetophenones with alkyl propynoates.[16] This approach leverages the ability of gold catalysts to activate the alkyne for nucleophilic attack.

-

Rhodium-Catalyzed [3+3] Annulation: A redox-neutral [3+3] annulation between anilines and CF₃-ynones, catalyzed by Rh(III), provides a direct route to 2-trifluoromethylquinolines.[17] This method uses an acetyl moiety on the aniline as a traceless directing group.

Part 2: Direct Trifluoromethylation of the Quinoline Core

This approach involves the direct introduction of a CF₃ group onto a pre-synthesized quinoline ring. While synthetically attractive for its convergence, it often presents challenges with regioselectivity, as the quinoline ring has multiple potential sites for functionalization.

Radical Trifluoromethylation

Radical trifluoromethylation has become a dominant strategy for late-stage functionalization due to the development of efficient CF₃ radical precursors and mild reaction initiation methods.[18]

-

Radical Generation: A trifluoromethyl radical (•CF₃) is generated from a precursor. Common precursors include Togni's reagent (a hypervalent iodine compound) or trifluoromethanesulfonyl chloride (CF₃SO₂Cl).[18][19] Generation is often achieved using photoredox catalysis (e.g., with iridium or ruthenium complexes), thermal initiators, or other redox systems.[20]

-

Radical Addition: The highly electrophilic •CF₃ radical attacks the electron-rich positions of the quinoline ring.

-

Rearomatization: The resulting radical intermediate is oxidized to restore the aromaticity of the quinoline ring, yielding the trifluoromethylated product.

Diagram 3: General Pathway for Radical Trifluoromethylation

Caption: A simplified workflow for the direct radical trifluoromethylation of a quinoline core.

This innovative method combines trifluoromethylation with a cyclization cascade.

-

Reactants: An ortho-vinyl enaminone is reacted with 1-(trifluoromethyl)-1,3-benzo-[d][2][21]iodaoxol-3(1H)-one (a CF₃ source).

-

Catalysis: The reaction is catalyzed by ferrocene (FeCp₂) and promoted by iron(III) chloride (FeCl₃) as a Lewis acid.

-

Process: The reaction proceeds in two steps. First, the FeCp₂ catalyzes the functionalization of the alkene with a trifluoromethyl radical in acetonitrile. Second, the addition of FeCl₃ in toluene promotes the cyclization and aromatization to form a 3-acyl-4-(2,2,2-trifluoro-ethyl)quinoline.

-

Yields: This method produces highly functionalized quinolines in good yields.

-

Regioselectivity: Direct C-H trifluoromethylation of quinoline itself is challenging. The reaction often occurs at the most electron-rich positions or positions dictated by steric accessibility, but mixtures are common.[22] Therefore, many methods use substrates with directing groups or specific electronic properties to control the outcome.

-

Mild Conditions: A key advantage of photoredox-catalyzed methods is the use of mild conditions (visible light, room temperature), which allows for excellent functional group tolerance.[20]

Nucleophilic Trifluoromethylation

Nucleophilic trifluoromethylation requires the generation of a trifluoromethyl anion ("CF₃⁻") or an equivalent. This is typically achieved using reagents like (trifluoromethyl)trimethylsilane (TMSCF₃, the Ruppert-Prakash reagent).[20][23] This method is not suitable for direct C-H functionalization and requires an electrophilic site on the quinoline ring.

-

Quinolones: The carbonyl group in 4-quinolones can undergo 1,4-conjugate addition of the CF₃ group.[23][24][25]

-

Haloquinolines: A halogen atom (e.g., I, Br, Cl) at a specific position on the quinoline ring can be displaced by a CF₃ group, often using a copper catalyst.[20]

-

Reactants: An N-substituted 2-polyfluoroalkyl-4-quinolone is dissolved in a suitable solvent like THF.

-

Reagent & Catalyst: (Trifluoromethyl)trimethylsilane (TMSCF₃) is added as the nucleophilic CF₃ source, along with a catalytic amount of a fluoride source like tetrabutylammonium fluoride (TBAF) to activate the silane.

-

Reaction: The reaction proceeds as a 1,4-nucleophilic addition of the trifluoromethyl group to the α,β-unsaturated system of the quinolone.

-

Hydrolysis: Acidic workup hydrolyzes the intermediate silyl enol ether to yield the final 2,2-bis(polyfluoroalkyl)-2,3-dihydroquinolin-4(1H)-one product.

Table 2: Comparison of Direct Trifluoromethylation Methods

| Method | Reagent Type | Required Substrate Feature | Key Advantage | Key Challenge |

| Radical | •CF₃ | C-H bond | Can functionalize unactivated C-H bonds. | Regioselectivity control. |

| Nucleophilic | "CF₃⁻" | Electrophilic center (e.g., C=O, C-Halogen) | High regioselectivity at the target site. | Requires pre-functionalized substrate. |

| Electrophilic | "CF₃⁺" | Electron-rich ring | - | Difficult on electron-deficient quinolines. |

Conclusion and Future Outlook

The synthesis of trifluoromethylquinolines is a dynamic and evolving field, driven by the immense value of these compounds in drug discovery and materials science. The choice of synthetic strategy depends heavily on the desired substitution pattern and the availability of starting materials.

-

Building Block strategies , particularly classical methods like the Gould-Jacobs and Combes syntheses, remain highly reliable for achieving specific regioisomers and are well-suited for foundational library synthesis.

-

Direct C-H Trifluoromethylation , powered by advances in radical chemistry and photoredox catalysis, offers a powerful tool for late-stage functionalization, enabling the rapid diversification of complex quinoline scaffolds.

Looking ahead, the field is likely to see continued innovation in catalytic methods that offer greater efficiency, milder conditions, and more precise control over regioselectivity. The development of asymmetric syntheses to access chiral trifluoromethylquinolines and the application of flow chemistry to improve the safety and scalability of trifluoromethylation reactions represent exciting frontiers for future research.[20] These advancements will undoubtedly accelerate the discovery of novel trifluoromethylquinoline-based molecules with enhanced properties and functions.

References

- Synthesis and optical properties of bis- and tris-alkynyl-2-trifluoromethylquinolines. (n.d.). National Institutes of Health.

- Synthetic approaches for the synthesis of 2‐trifluoromethyl quinolines. (n.d.). ResearchGate.

- Synthesis of 2-trifluoromethylated quinolines from CF3-alkenes. (n.d.). Royal Society of Chemistry.

- Nucleophilic trifluoromethylation of RF-containing 4-quinolones, 8-aza. (n.d.). ElectronicsAndBooks.